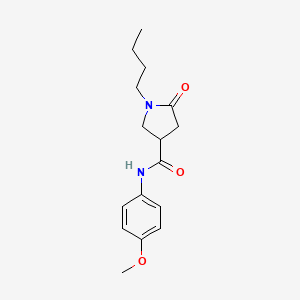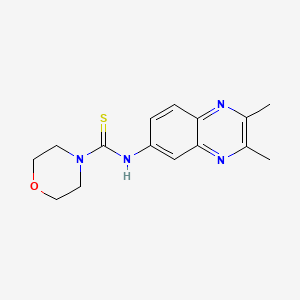
1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
This section covers the general context of pyrazole and isoxazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications. These compounds, including variations like 1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide, are studied for their potential as therapeutic agents and their unique chemical properties.
Synthesis Analysis
The synthesis of pyrazole and isoxazole derivatives often involves the condensation reactions, cyclization, and substitution reactions. For example, Martins et al. (2002) describe the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, highlighting the versatility of these scaffolds in synthesis Martins et al., 2002.
Molecular Structure Analysis
The molecular structure of pyrazole and isoxazole derivatives is characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis. For instance, Ozerova et al. (2015) detailed the structural characterization of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, providing insights into the arrangement of these molecules at the atomic level Ozerova et al., 2015.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with a structure similar to 1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide, have been synthesized and tested for cytotoxic activities. These compounds demonstrated potent cytotoxic properties against various cancer cell lines, indicating their potential in cancer research (Deady et al., 2003).
Synthesis of Novel Isoxazolines and Isoxazoles
Research focused on the synthesis of new isoxazolines and isoxazoles through [3+2] cycloaddition, involving derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one. These compounds, related to the chemical structure , contribute to the development of novel chemical entities with potential pharmacological applications (Rahmouni et al., 2014).
Antileukemic Activities of Derivatives
Studies have been conducted on the antileukemic activities of certain derivatives, including those related to 1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide. These derivatives were tested for their efficacy against leukemic cell lines, providing valuable insights into their therapeutic potential in leukemia treatment (Earl & Townsend, 1979).
Alteration of DNA by Derivatives
Research involving the alteration of DNA by certain carboxamide derivatives has been conducted. These studies are crucial for understanding the interaction of these compounds with genetic material, which is essential for assessing their potential therapeutic applications (Mizuno & Decker, 1976).
Synthesis and Reactivity of Derivatives
The synthesis and reactivity of various pyrazole derivatives have been extensively studied. This research contributes to the understanding of the chemical properties of these compounds and their potential applications in various fields of science (Ozerova et al., 2015).
Eigenschaften
IUPAC Name |
1,3-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-9(13-16-6)11-10(15)8-5-14(3)12-7(8)2/h4-5H,1-3H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYBUPBCYZEZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN(N=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-N~4~-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4580226.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4580231.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4580236.png)

![N-(2-fluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4580263.png)


![N-(5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4580286.png)
![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)

![2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4580303.png)
![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4580325.png)